molecular formula C26H32N4O B5035025 N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide

N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide

Cat. No. B5035025
M. Wt: 416.6 g/mol
InChI Key: LMOPYYKFCHEDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide, commonly known as MABP, is a chemical compound that has been the subject of extensive scientific research in recent years. MABP belongs to the class of compounds known as piperidine derivatives and has been found to have a wide range of potential applications in the field of medicine and pharmacology. In

Mechanism of Action

The mechanism of action of MABP is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in a variety of physiological processes, including pain perception, inflammation, and cell proliferation. MABP has been shown to bind to the sigma-1 receptor with high affinity, which may result in the modulation of these processes.
Biochemical and Physiological Effects:
MABP has been shown to have a range of biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. MABP has also been shown to have anti-cancer effects in cell culture and animal models of cancer. Additionally, MABP has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using MABP in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes that are modulated by this receptor. Additionally, the synthesis of MABP has been optimized to produce high yields and purity, making it suitable for use in scientific research. One limitation of using MABP in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on MABP. One area of research could be the development of MABP analogs with improved potency and selectivity for the sigma-1 receptor. Another area of research could be the study of MABP in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of MABP as a tool for studying the physiological processes that are modulated by the sigma-1 receptor could lead to a better understanding of the role of this receptor in health and disease.

Synthesis Methods

The synthesis of MABP involves a series of chemical reactions that begin with the reaction of 2-methylbenzylamine with 1-bromo-4-piperidinylmethanone, followed by the reaction of the resulting compound with 1H-pyrazole-5-carboxylic acid. The final step involves the reaction of the resulting compound with 4-phenylbutyric acid to yield MABP. The synthesis of MABP has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

MABP has been found to have a wide range of potential applications in the field of medicine and pharmacology. It has been studied for its potential use as an analgesic, anti-inflammatory, and anti-cancer agent. MABP has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, inflammation, and cell proliferation. MABP has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O/c1-21-8-5-6-12-23(21)20-29-18-15-24(16-19-29)30-25(14-17-27-30)28-26(31)13-7-11-22-9-3-2-4-10-22/h2-6,8-10,12,14,17,24H,7,11,13,15-16,18-20H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOPYYKFCHEDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)N3C(=CC=N3)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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